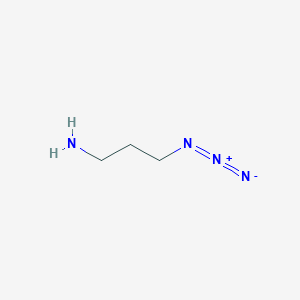

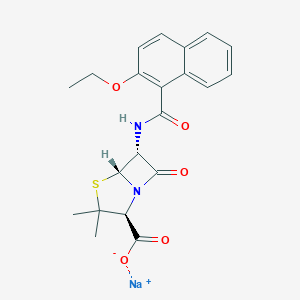

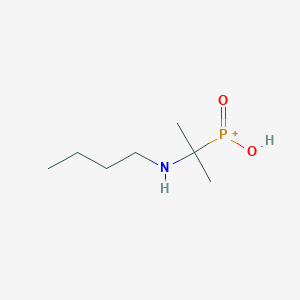

![molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4](/img/structure/B124240.png)

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Übersicht

Beschreibung

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.12 g/mol . This compound is versatile and used in diverse scientific studies.

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis process involves using 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield of the process is reported to be 35% .Molecular Structure Analysis

The IUPAC name for this compound is 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine . The InChI string and the canonical SMILES for this compound are also available . The exact mass and the monoisotopic mass of this compound are both 223.02564105 g/mol .Chemical Reactions Analysis

The formation of disulfide apparently proceeds through the oxidation of thiol or of the corresponding thiolate anion . On the other hand, the reaction of this compound with AIHs gives the expected reductive cleavage of fluorine atoms and formation of benzothiophene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.12 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has one hydrogen bond donor count and seven hydrogen bond acceptor counts . It has no rotatable bond count . The topological polar surface area of this compound is 44.5 Ų .Wissenschaftliche Forschungsanwendungen

- Organic Chemistry

- Application : This compound has been used in the study of reductive cleavage of fluorine atoms .

- Method : The experiment involved the use of aluminum hydrides, which led to an unexpected transformation of the compound by the action of LiAlH, leading to the opening of the five-membered ring .

- Results : The result was the production of 2-(2,2-difluoroethyl) thiophenol and 2,2’-bis (2,2-difluoroethyl)diphenyl disulfide .

- Organic Light-Emitting Devices

- Application : This compound has been used in the development of non-doped blue organic light-emitting devices .

- Method : Three fused polycyclic aryl fragments, namely, naphthyl, methoxynaphthyl, and pyrenyl have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2 ET1 > ES1 .

- Results : The pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53,890 cd m −2, power efficiency of 5.86 lm W −1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A −1 .

- Pharmaceutical Chemistry

- Application : This compound has been used in the synthesis of pharmaceuticals .

- Method : The synthesis involves the use of 2-chloro-6,7-dimethoxyquinazolin-4-amine . The goal is to create a simple synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl (piperazin-1-yl)methanone in order to get Doxazosin .

- Results : The results of this synthesis are not provided in the source .

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOWEJQQELYQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380195 | |

| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine | |

CAS RN |

119895-70-4 | |

| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

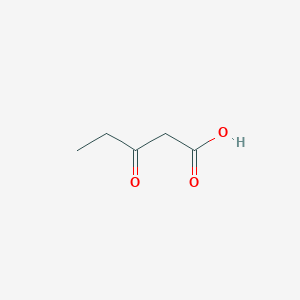

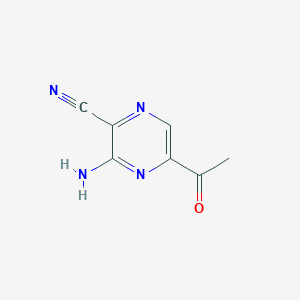

![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)